molecular formula C13H13N3O3 B2656094 (5-Methylisoxazol-4-yl)(3-(pyridin-3-yloxy)azetidin-1-yl)methanone CAS No. 1903114-63-5

(5-Methylisoxazol-4-yl)(3-(pyridin-3-yloxy)azetidin-1-yl)methanone

Cat. No. B2656094
CAS RN: 1903114-63-5
M. Wt: 259.265
InChI Key: GBZXIWKQELWXDZ-UHFFFAOYSA-N
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Description

(5-Methylisoxazol-4-yl)(3-(pyridin-3-yloxy)azetidin-1-yl)methanone, also known as MIPT, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. MIPT belongs to the class of compounds known as designer drugs, which are synthesized to mimic the effects of illegal drugs while avoiding legal restrictions. In

Scientific Research Applications

  • Antimicrobial and Anticancer Activity : A study highlighted the synthesis of novel pyrazole derivatives with pyrazolyl moieties, which exhibited significant antimicrobial and anticancer activities. These compounds were compared to doxorubicin, a reference drug, and showed higher anticancer activity in some cases (Hafez, El-Gazzar, & Al-Hussain, 2016).

  • Synthesis of Amino-Isoxazoles : Research on the selective preparation of 5-amino-3-(pyrrol-2-yl)isoxazoles through the reaction of specific pyrroles with hydroxylamine in methanol has been conducted. This study provides insights into the synthesis processes that could be relevant for similar compounds (Sobenina et al., 2005).

  • Synthesis and Docking Study of Oxazole Clubbed Pyridyl-Pyrazolines : Another study synthesized compounds with oxazole, pyrazoline, and pyridine entities, and evaluated them for their anticancer activity. Molecular docking studies were also conducted to understand their potential in overcoming microbe resistance to pharmaceutical drugs (Katariya, Vennapu, & Shah, 2021).

  • Synthesis of Isoxazole and Isothiazole Derivatives : Research focusing on the synthesis of isoxazole and isothiazole derivatives of comenic acid and their synergistic effect with Temobel in brain tumors chemotherapy provides an example of how such compounds can be applied in the medical field (Kletskov et al., 2018).

  • Development of Solution Formulations : A study explored the development of a suitable formulation for early toxicology and clinical studies of a poorly water-soluble compound related to the treatment of arrhythmia, highlighting the importance of formulation in the application of such compounds (Burton et al., 2012).

  • Pharmacological Characterization of Isoxazolopyridone Derivatives : The discovery and characterization of novel isoxazolopyridone derivatives as allosteric metabotropic glutamate receptor 7 antagonists were explored in one study. These compounds can potentially be useful as pharmacological tools for understanding central nervous system functions (Suzuki et al., 2007).

properties

IUPAC Name

(5-methyl-1,2-oxazol-4-yl)-(3-pyridin-3-yloxyazetidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O3/c1-9-12(6-15-19-9)13(17)16-7-11(8-16)18-10-3-2-4-14-5-10/h2-6,11H,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBZXIWKQELWXDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NO1)C(=O)N2CC(C2)OC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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